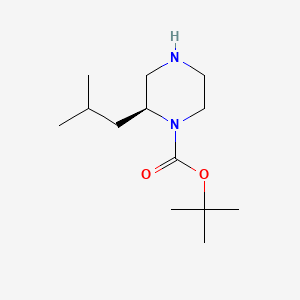

(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate

描述

(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate is a chiral compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

属性

IUPAC Name |

tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGGVOBNOVOVAM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590504 | |

| Record name | tert-Butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674792-06-4 | |

| Record name | 1,1-Dimethylethyl (2S)-2-(2-methylpropyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674792-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Isobutylpiperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate typically involves the reaction of (S)-2-isobutylpiperazine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

化学反应分析

Types of Reactions

(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace leaving groups like halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of the piperazine ring.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated piperazine derivatives.

科学研究应用

(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting the central nervous system.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The piperazine ring allows for flexible binding to various active sites, while the tert-butyl and isobutyl groups contribute to the compound’s overall stability and lipophilicity.

相似化合物的比较

Similar Compounds

- ®-tert-butyl 2-isobutylpiperazine-1-carboxylate

- (S)-benzyl 2-isobutylpiperazine-1-carboxylate

- ®-benzyl 2-isobutylpiperazine-1-carboxylate

Uniqueness

(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomers or other similar compounds. The presence of the tert-butyl group also imparts distinct steric and electronic properties, influencing its reactivity and interactions with molecular targets.

生物活性

(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate is a compound with intriguing structural features and potential biological activities, particularly due to its piperazine core. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₆N₂O₂

- Molecular Weight : Approximately 226.36 g/mol

- Structural Features : The compound includes a piperazine ring substituted with tert-butyl and isobutyl groups, which influence its steric properties and biological interactions.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including the formation of the piperazine ring and subsequent functionalization. The general synthetic pathway may include:

- Formation of the Piperazine Core : Starting from appropriate amines and carbonyl compounds.

- Substitution Reactions : Introducing tert-butyl and isobutyl groups through alkylation or acylation reactions.

- Purification : Utilizing chromatography techniques to isolate the desired compound.

Piperazine derivatives have been shown to interact with various biological targets, including neurotransmitter receptors and ion channels. The potential mechanisms of action for this compound may include:

- Neurotransmitter Modulation : Similar piperazine compounds have been implicated in modulating serotonin and dopamine receptors, suggesting a possible role in treating mood disorders.

- Ion Channel Interaction : Some derivatives act as modulators of ion channels, which could influence neuronal excitability and synaptic transmission.

Therapeutic Applications

The compound's unique structure positions it as a candidate for various therapeutic applications:

- Antidepressant Activity : Given its potential interaction with serotonin receptors, it may be explored for antidepressant properties.

- Anticonvulsant Effects : Piperazine derivatives are often studied for their ability to modulate excitatory neurotransmission, making them candidates for epilepsy treatment.

- Antimicrobial Properties : Some studies suggest that piperazine derivatives can exhibit antimicrobial activity by disrupting microbial cell membranes.

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-Butyl 2-isobutylpiperazine-1-carboxylate | 859518-31-3 | Lacks stereochemistry; similar biological activity |

| N-(tert-butoxycarbonyl)-2-isobutylpiperazine | 1217456-63-7 | Different protecting group; similar piperazine structure |

| N-(4-fluorophenyl)-2-isobutylpiperazine | 1217456-64-8 | Contains fluorine substituent; altered activity profile |

Case Studies and Research Findings

While direct studies on this compound are scarce, related research highlights the biological potential of piperazine derivatives:

- Antidepressant Activity : A study on similar compounds indicated significant binding affinity to serotonin receptors, correlating with antidepressant effects .

- Antimicrobial Effects : Research has shown that certain piperazine derivatives possess antimicrobial properties against various pathogens .

- Neuroprotective Effects : Investigations into piperazine-based compounds have demonstrated neuroprotective activities in models of neurodegenerative diseases .

常见问题

What are the optimal reaction conditions for synthesizing (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate to achieve high yields?

Basic

Optimal synthesis involves nucleophilic substitution under reflux in polar aprotic solvents like 1,4-dioxane at 110°C for 12 hours, using potassium carbonate as a base. For example, coupling tert-butyl piperazine-1-carboxylate derivatives with halogenated intermediates (e.g., bromopyrimidines) achieves yields >80% . Elevated temperatures and prolonged reaction times enhance conversion, while inert atmospheres minimize side reactions. Catalytic methods (e.g., Pd-mediated cross-coupling) are less common but viable for functionalized derivatives.

Which purification techniques are most effective for isolating this compound, and how do they impact purity?

Basic

Silica gel chromatography with gradients of hexane/ethyl acetate (8:1 to 4:1) effectively separates the product from unreacted starting materials and byproducts . Recrystallization from tetrahydrofuran (THF) or ethyl acetate improves crystallinity and purity (>97%) . For enantiomeric purity, chiral HPLC with polysaccharide-based columns is recommended. Purity assessment via LC-MS (e.g., ESI+ for molecular ion validation) ensures compliance with research standards .

How can X-ray crystallography and NMR spectroscopy be combined to confirm the stereochemical configuration of this compound?

Advanced

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous stereochemical assignment by resolving bond angles and torsion angles in the piperazine ring . Dynamic NMR at low temperatures (e.g., 200 K) can detect axial-equatorial conformational exchange in solution, complementing XRD data . For example, NMR chemical shifts of the tert-butyl group (δ ~28 ppm) and NOE correlations between isobutyl protons and the piperazine backbone validate the (S)-configuration .

What computational methods predict the conformational stability of the tert-butyl group, and how do solvent interactions influence these predictions?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show that explicit solvent models (e.g., water or THF via PCM) are critical for accurate predictions. In vacuo, the axial tert-butyl conformer is thermodynamically favored, but polar solvents stabilize the equatorial position due to solvation effects . Molecular dynamics simulations (MD) further reveal solvent-induced torsional flexibility in the piperazine ring, impacting ligand-receptor binding studies.

How should researchers address discrepancies between NMR data and computational models for dynamic behavior analysis?

Advanced

Contradictions between experimental NMR shifts (e.g., unexpected splitting) and DFT-predicted conformers often arise from dynamic equilibria. Low-temperature NMR (e.g., 150 K in CDCl) can "freeze" conformers, resolving split signals . Alternatively, variable-temperature (VT) NMR quantifies energy barriers (ΔG‡) for interconversion. Cross-validation with XRD data and MD simulations reconciles discrepancies by accounting for solvent and temperature effects .

What analytical techniques assess the purity and enantiomeric excess (ee) of this compound?

Basic

Chiral HPLC with a Chiralpak® IA column (hexane:isopropanol = 90:10) determines ee (>99%) by resolving enantiomers . High-resolution mass spectrometry (HRMS) confirms molecular formula (CHNO), while NMR (if fluorinated derivatives exist) detects trace impurities. Polarimetry ([α] values) provides rapid enantiopurity screening .

What strategies mitigate racemization during synthesis or functionalization?

Advanced

Racemization occurs via base-induced epimerization at the chiral center. Strategies include:

- Using mild bases (e.g., KCO instead of NaOH) in non-polar solvents .

- Low-temperature reactions (<0°C) for acid-sensitive intermediates.

- Enzymatic resolution with lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

How does the stereochemistry influence biological interactions, and what experimental approaches study these effects?

Advanced

The (S)-configuration enhances binding affinity to targets like serotonin receptors due to steric complementarity. Biolayer interferometry (BLI) quantifies binding kinetics (k/k), while molecular docking (AutoDock Vina) predicts binding poses . In vitro assays (e.g., cAMP inhibition in HEK293 cells) validate functional activity, with enantiomerically pure samples showing 10-fold higher potency than racemic mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。